

Doravirine Demonstrates a Superior Lipid Profile Compared to Other Antiretroviral Agents

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Compound of Interest		
Compound Name:	Doravirine	
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Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), consistently shows a more favorable lipid profile in comparison to several other widely used antiretroviral (ARV) agents, including efavirenz and ritonavir-boosted darunavir. Clinical trial data indicates that treatment with **doravirine**-based regimens results in minimal, and in some cases beneficial, changes to patient lipid levels, a significant consideration in the long-term management of HIV-1.

Comparative Lipid Profile Data

The following tables summarize the mean changes in fasting lipid profiles from baseline for **doravirine** compared to other ARVs across major clinical trials.

Table 1: **Doravirine** vs. Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (EFV/FTC/TDF) in Treatment-Naïve Adults (DRIVE-AHEAD Trial)

Lipid Parameter	Doravirine/Lamivudine/TD F (DELSTRIGO®)	EFV/FTC/TDF
LDL-Cholesterol (mg/dL)	-2.1[1]	+8.3[1]
Non-HDL-Cholesterol (mg/dL)	-4.1[1]	+12.7[1]
Data presented as mean change from baseline at Week 48.		



In the DRIVE-AHEAD trial, patients receiving the **doravirine**-based regimen saw a decrease in both LDL and non-HDL cholesterol, whereas the efavirenz-based regimen was associated with increases in these parameters[1][2].

Table 2: **Doravirine** vs. Ritonavir-Boosted Darunavir (DRV+r) in Treatment-Naïve Adults (DRIVE-FORWARD Trial)

Lipid Parameter	Doravirine + 2 NRTIs (PIFELTRO®)	DRV+r + 2 NRTIs
LDL-Cholesterol (mg/dL)	-4.6[1]	+9.5[1]
Non-HDL-Cholesterol (mg/dL)	-5.4[1]	+13.7[1]
Data presented as mean		
change from baseline at Week		
48. NRTIs were investigator-		
selected		
(emtricitabine/tenofovir		
disoproxil fumarate or		
abacavir/lamivudine).		

The DRIVE-FORWARD trial demonstrated that **doravirine**, in combination with two nucleoside reverse-transcriptase inhibitors (NRTIs), had a superior lipid profile compared to ritonavirboosted darunavir[3][4][5].

Table 3: Switching to **Doravirine**/Lamivudine/TDF from a Boosted Protease Inhibitor Regimen (DRIVE-SHIFT Trial)



Lipid Parameter	Switched to Doravirine/3TC/TDF	Continued Boosted PI + 2 NRTIs
LDL-Cholesterol (mg/dL)	-16.3[1]	-2.6[1]
Non-HDL-Cholesterol (mg/dL)	-24.8[1]	-2.1[1]
Data presented as mean change from baseline at Week 24 for participants on a ritonavir-boosted protease inhibitor at study entry.		

The DRIVE-SHIFT trial showed that virologically suppressed patients who switched to a **doravirine**-based regimen from a regimen containing a ritonavir-boosted protease inhibitor experienced significant reductions in fasting lipids, which were maintained through 144 weeks[3][6][7].

Experimental Protocols

The data presented is derived from large, well-controlled Phase 3 clinical trials.

- DRIVE-AHEAD (NCT02403674): This was a multicenter, double-blind, non-inferiority trial involving 728 treatment-naïve adults with HIV-1.[4][8] Participants were randomized 1:1 to receive either a once-daily fixed-dose combination of doravirine/lamivudine/TDF or efavirenz/emtricitabine/TDF.[2] The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48, with pre-specified secondary endpoints including mean changes in fasting LDL-C and non-HDL-C.[2][8]
- DRIVE-FORWARD (NCT02275780): This was a randomized, double-blind, non-inferiority trial in 766 treatment-naïve adults with HIV-1.[5] Participants were randomized to receive either doravirine (100 mg) or darunavir (800 mg) with ritonavir (100 mg) once daily, both in combination with investigator-selected NRTIs (TDF/FTC or ABC/3TC).[5] The primary efficacy endpoint was the proportion of participants with HIV-1 RNA <50 copies/mL at week 48, with a key secondary endpoint being the effect on fasting serum lipids.[1]

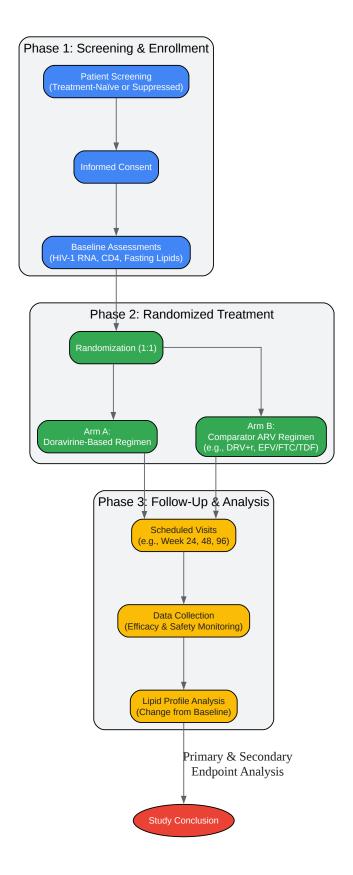


DRIVE-SHIFT (NCT02397096): This was a randomized, open-label trial evaluating a switch
to doravirine/lamivudine/TDF in 670 virologically suppressed adults who had been on a
stable antiretroviral regimen (including a boosted PI, boosted elvitegravir, or an NNRTI with
two NRTIs) for at least six months.[6][9] The primary endpoint assessed non-inferiority based
on the proportion of participants with HIV-1 RNA <50 copies/mL.[9] A key safety evaluation
included the change from baseline in fasting serum lipids, particularly in participants
switching from a ritonavir-boosted PI regimen.[9]

Visualizing the Clinical Trial Process and ARV Impact

The following diagrams illustrate the typical workflow of these clinical trials and the general impact of different ARV classes on lipid metabolism.

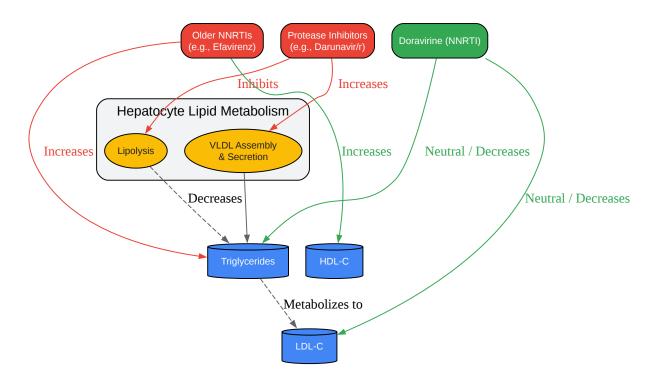




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Caption: Workflow of a typical Phase 3 ARV clinical trial.





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Caption: General impact of ARV classes on lipid metabolism.

Mechanism of Action and Lipid Effects

Antiretroviral therapy-associated dyslipidemia is a known complication that can increase cardiovascular risk.[10] Protease inhibitors (PIs), in particular, have been associated with increased levels of total cholesterol, triglycerides (TG), and LDL-cholesterol.[10] While older NNRTIs like efavirenz can increase HDL-cholesterol, they have also been shown to raise TG and total cholesterol levels.[11]



Doravirine's favorable lipid profile is a distinguishing feature within the NNRTI class. The precise mechanisms for this are not fully elucidated but are a subject of ongoing research. The clinical data consistently demonstrates that **doravirine**-based regimens, whether used as initial therapy or as a switch from other regimens, are associated with minimal and often favorable changes in fasting lipid profiles, contributing to a better long-term metabolic outlook for people living with HIV.[12][13][14]

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